6-Bromo-4-chloro-7-methoxy-3-nitroquinoline

Catalog No.
S15667566
CAS No.
M.F
C10H6BrClN2O3
M. Wt
317.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-chloro-7-methoxy-3-nitroquinoline

Product Name

6-Bromo-4-chloro-7-methoxy-3-nitroquinoline

IUPAC Name

6-bromo-4-chloro-7-methoxy-3-nitroquinoline

Molecular Formula

C10H6BrClN2O3

Molecular Weight

317.52 g/mol

InChI

InChI=1S/C10H6BrClN2O3/c1-17-9-3-7-5(2-6(9)11)10(12)8(4-13-7)14(15)16/h2-4H,1H3

InChI Key

YCUDQNMREQWOGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])Br

6-Bromo-4-chloro-7-methoxy-3-nitroquinoline is a synthetic organic compound with the molecular formula C9H4BrClN2O2C_9H_4BrClN_2O_2 and a molecular weight of approximately 287.5 g/mol. This compound features a quinoline structure, which is characterized by a fused benzene and pyridine ring. The specific substitutions on the quinoline ring include a bromine atom at the 6-position, a chlorine atom at the 4-position, a methoxy group (-OCH₃) at the 7-position, and a nitro group (-NO₂) at the 3-position. These substitutions contribute to its unique chemical properties and potential biological activities .

Typical of nitro and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The presence of the bromine and chlorine atoms allows for nucleophilic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can lead to the substitution of these halogens.
  • Reduction: The nitro group can be reduced to an amine under suitable conditions, which may alter the biological activity of the compound.
  • Methoxylation: The methoxy group can be modified through demethylation or further functionalization, influencing solubility and reactivity.

Research indicates that 6-bromo-4-chloro-7-methoxy-3-nitroquinoline exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and may possess antimicrobial properties. Its structure suggests that it could interact with various biological targets, including enzymes involved in cell proliferation and signaling pathways .

The synthesis of 6-bromo-4-chloro-7-methoxy-3-nitroquinoline typically involves multi-step organic reactions:

  • Formation of Quinoline: Starting from simpler aromatic compounds, quinoline can be synthesized via cyclization reactions.
  • Halogenation: Bromination and chlorination can be achieved using brominating agents (e.g., N-bromosuccinimide) and chlorinating agents (e.g., thionyl chloride).
  • Nitration: The introduction of the nitro group can be performed using nitrating agents like concentrated nitric acid in conjunction with sulfuric acid.
  • Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide in the presence of a base .

6-Bromo-4-chloro-7-methoxy-3-nitroquinoline has potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Chemical Research: It serves as a reagent in organic synthesis, particularly for developing other complex molecules.
  • Material Science: The compound may find applications in creating novel materials due to its unique electronic properties.

Studies have shown that 6-bromo-4-chloro-7-methoxy-3-nitroquinoline interacts with several biological targets:

  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism .
  • Cellular Mechanisms: Research indicates that this compound may affect cellular signaling pathways related to apoptosis and cell cycle regulation.

Several compounds share structural similarities with 6-bromo-4-chloro-7-methoxy-3-nitroquinoline. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
6-Bromo-4-chloro-7-methoxyquinazolineC₉H₆BrClN₂OSimilar halogen substitutions; used in drug development .
7-Bromo-4-chloro-3-nitroquinolineC₉H₄BrClN₂O₂Lacks methoxy group; different biological activity profile .
6-Bromo-4-chloroquinolineC₉H₆BrClNNo nitro or methoxy groups; primarily studied for its antibacterial properties .

The unique combination of halogenated and methoxy groups in 6-bromo-4-chloro-7-methoxy-3-nitroquinoline distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable candidate for further research in medicinal chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

315.92503 g/mol

Monoisotopic Mass

315.92503 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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